N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzimidazole moiety, which contributes significantly to its biological properties. The synthesis typically involves:
- Formation of the Benzimidazole Core : This is achieved through the cyclization of o-phenylenediamine with suitable aldehydes or carboxylic acid derivatives under acidic conditions.
- Functionalization : The compound is further modified to introduce the diallylsulfamoyl group at the 4-position.
Anticancer Properties
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds derived from benzimidazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have been reported to inhibit proliferation in human cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa. Key findings include:
- Broad-Spectrum Activity : Studies indicate that benzimidazole derivatives can exhibit both bactericidal and bacteriostatic effects, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting α-glucosidase, which is crucial in carbohydrate metabolism. Research highlights include:
- Kinetic Studies : Kinetic evaluations suggest that certain derivatives act as non-competitive inhibitors of α-glucosidase, with binding affinity confirmed through molecular docking studies .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The benzimidazole moiety facilitates binding to enzyme active sites or allosteric sites, leading to inhibition of enzymatic activity.
- Cellular Uptake and Accumulation : The lipophilic nature of the compound enhances its cellular uptake, allowing it to exert effects at lower concentrations.
Case Study 1: Anticancer Activity
A study conducted on a series of benzimidazole derivatives revealed that compounds with similar structures to this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 3.5 µM, indicating strong potential for further development .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Notably, one derivative demonstrated an MIC of 5 µg/mL against both strains, highlighting the promise of these compounds in treating infections caused by resistant bacteria .
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-3-17-30(18-4-2)34(32,33)20-15-13-19(14-16-20)26(31)29-22-10-6-5-9-21(22)25-27-23-11-7-8-12-24(23)28-25/h3-16H,1-2,17-18H2,(H,27,28)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCTZOHTNWMTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.